![molecular formula C11H13NO3 B3005684 3-(2-Phenylacetamido)propanoic acid CAS No. 55154-47-7](/img/structure/B3005684.png)
3-(2-Phenylacetamido)propanoic acid
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Overview
Description
3-(2-Phenylacetamido)propanoic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 3-(2-Phenylacetamido)propanoic acid, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the use of protective groups. For instance, the preparation of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of murine glucocerebroside synthetase, involves a multi-step synthesis with separation of isomers and enantiomers . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a potential insect growth regulator, employs techniques such as FT-IR, NMR, and ESI-MS for structural confirmation . These methods could be adapted for the synthesis of 3-(2-Phenylacetamido)propanoic acid, ensuring the correct stereochemistry and purity of the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Phenylacetamido)propanoic acid can be elucidated using spectroscopic techniques. For example, the structure of 3-(Phenylacetamido)pyruvic acid and its methyl ester has been determined in solid state and in various solvents, revealing the existence of enol and keto forms . Density functional theory (DFT) calculations, as used for ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, can predict molecular geometry and vibrational frequencies, which are crucial for understanding the behavior of 3-(2-Phenylacetamido)propanoic acid .
Chemical Reactions Analysis
The reactivity of compounds containing the phenylacetamido group can be complex, as demonstrated by the behavior of 3-(Phenylacetamido)pyruvic acid, which undergoes ketonization and hydration in aqueous solution . The study of such reactions is essential for predicting the stability and reactivity of 3-(2-Phenylacetamido)propanoic acid under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into their potential applications. For instance, the impurity analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid, an ibuprofen impurity, involves HPLC methods that could be applicable for assessing the purity of 3-(2-Phenylacetamido)propanoic acid . The solubility, pKa, and other physicochemical parameters are crucial for understanding the behavior of the compound in biological systems or as a potential pharmaceutical ingredient.
Scientific Research Applications
Synthesis and Anti-Inflammatory Properties
- Novel Synthesis of Analogues : A study by Reddy, Reddy, and Raju (2010) detailed the synthesis of 2-(2-(3-hydroxy-5-oxo-4-phenylthiophen-2(5H)-ylidene)-2-phenylacetamido)propanoic acid analogues. These compounds were screened for their anti-inflammatory activity, showing appreciable activity in some cases against rat paw edema induced by carrageenan (Reddy, Reddy, & Raju, 2010).
Applications in Skin Care
- Anti-Aging Composition for Topical Skin Care : Wawrzyniak, Celewicz, and Barciszewski (2016) described a method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, highlighting its use in anti-aging skin care compositions. This substance is particularly effective in preventing skin wrinkles due to its biological properties (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Chemical Structure and Properties
- Structure in Solid State and Solvents : Curley and Pratt (1997) studied the structure of 3-(Phenylacetamido)pyruvic acid and its methyl ester, observing their existence in the enol form in solid state and when dissolved in organic solvents. Their research provides detailed insights into the behavior of these compounds in different mediums (Curley & Pratt, 1997).
Renewable Building Blocks in Material Science
- Enhancing Reactivity of Molecules : Trejo-Machin, Verge, Puchot, and Quintana (2017) explored 3-(4-Hydroxyphenyl)propanoic acid as a renewable building block. Their research demonstrates how it can be used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, paving the way for a range of material science applications (Trejo-Machin et al., 2017).
Novel Synthesis and Neurotoxin Study
- Synthesis and Optical Resolution of Neurotoxin : Hu and Ziffer (1990) described the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid. This study is significant for understanding the chemical processes involved in producing compounds with potential neurotoxic effects (Hu & Ziffer, 1990).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing and eye protection .
Mechanism of Action
Target of Action
It is known that similar compounds, such as propanoic acid and its derivatives, often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other phenylpropanoic acid derivatives . These compounds typically bind to their target enzymes or receptors, altering their function and leading to changes in cellular processes .
Biochemical Pathways
It is known that propanoic acid, a related compound, is metabolized via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It is known that similar compounds, such as propanoic acid, are generally metabolized with little ill effect and ultimately become a chemical intermediate in the citric acid cycle .
Result of Action
Based on the known effects of similar compounds, it is likely that it influences various cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Phenylacetamido)propanoic acid. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and is metabolized in the body . .
properties
IUPAC Name |
3-[(2-phenylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(12-7-6-11(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJWSYAIZWDHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylacetamido)propanoic acid |
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